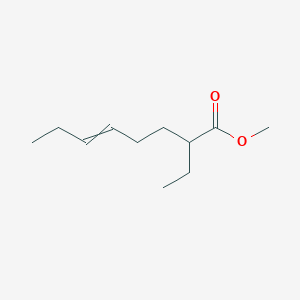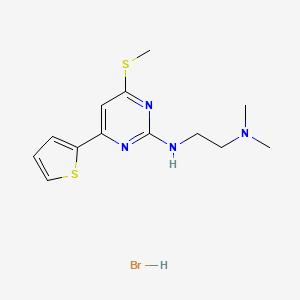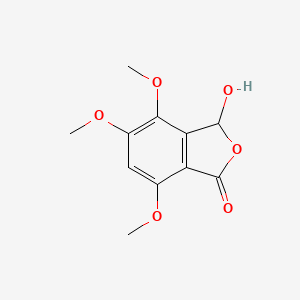![molecular formula C7H11NO2S B14309198 3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
3-[Amino(methyl-thio)methylene]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, 3-[amino(methylthio)methylene]- is an organic compound with the molecular formula C7H11NO2S. This compound is known for its role in the synthesis of functionalized pyridines and other heterocyclic compounds. It is a derivative of 2,4-pentanedione, where the hydrogen at the 3-position is replaced by an amino(methylthio)methylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[amino(methylthio)methylene]- typically involves the condensation of 2,4-pentanedione with appropriate amines and thiols. One common method is the reaction of 2,4-pentanedione with dimethylformamide dimethylacetal, followed by treatment with primary amines . The reaction conditions often include refluxing in butanol or other suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentanedione, 3-[amino(methylthio)methylene]- undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino(methylthio)methylene group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Condensation Reactions: Reagents such as dimethylformamide dimethylacetal and primary amines are commonly used.
Substitution Reactions: Nucleophiles such as alkyl halides and aryl halides can be employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
Functionalized Pyridines: Formed through condensation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific oxidizing or reducing conditions applied.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanedione, 3-[amino(methylthio)methylene]- has several applications in scientific research:
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4-Pentanedione, 3-[amino(methylthio)methylene]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The amino(methylthio)methylene group can participate in nucleophilic substitution reactions, while the diketone structure allows for enolization and subsequent reactions with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentanedione: The parent compound, known for its keto-enol tautomerism and use in various chemical syntheses.
3-Benzyl-2,4-pentanedione: A derivative with a benzyl group at the 3-position, used in similar synthetic applications.
3-Methyl-2,4-pentanedione: Another derivative with a methyl group at the 3-position, also used in chemical synthesis.
Uniqueness
2,4-Pentanedione, 3-[amino(methylthio)methylene]- is unique due to the presence of the amino(methylthio)methylene group, which imparts distinct reactivity and allows for the synthesis of a wide range of functionalized heterocyclic compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C7H11NO2S |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
methyl (Z)-2-acetyl-3-hydroxybut-2-enimidothioate |
InChI |
InChI=1S/C7H11NO2S/c1-4(9)6(5(2)10)7(8)11-3/h8-9H,1-3H3/b6-4-,8-7? |
InChI-Schlüssel |
HDGLBQMBDPJQNI-XCFKWOOQSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)C)/C(=N)SC)/O |
Kanonische SMILES |
CC(=C(C(=O)C)C(=N)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)

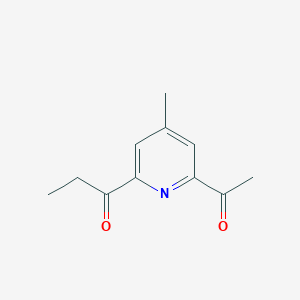
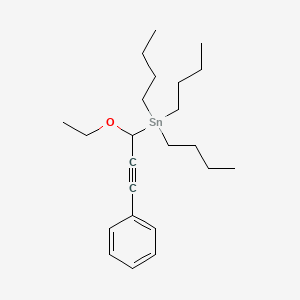
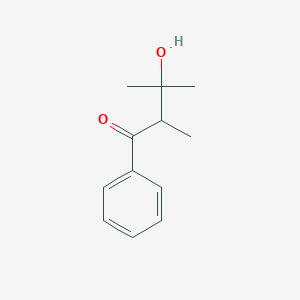
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)

![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
